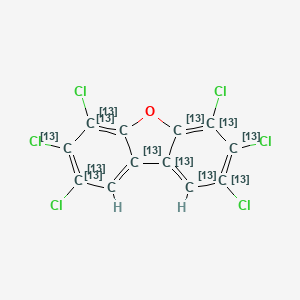
2,3,4,6,7,8-Hexachlorodibenzofuran-13C12
描述
2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of 2,3,4,6,7,8-Hexachlorodibenzofuran, a polychlorinated dibenzofuran (PCDF) known for its environmental persistence and toxicity . The compound is labeled with carbon-13 isotopes, making it useful in tracing and studying metabolic pathways and environmental contamination.
准备方法
The synthesis of 2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 typically involves the chlorination of dibenzofuran followed by isotopic labeling. The reaction conditions often include the use of chlorine gas and a suitable solvent under controlled temperature and pressure . Industrial production methods may involve large-scale chlorination processes and subsequent purification steps to obtain the desired isotopic purity .
化学反应分析
2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like hydroxide ions or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially dechlorinated compounds.
科学研究应用
2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 is widely used in scientific research, including:
Environmental Analysis: It serves as a standard for detecting and quantifying PCDFs in environmental samples such as soil, water, and air.
Toxicological Studies: Researchers use it to study the toxic effects of PCDFs on biological systems, including their bioaccumulation and degradation pathways.
Metabolic Research: The carbon-13 labeling allows for tracing metabolic pathways in vivo, providing insights into the compound’s behavior in biological systems.
Analytical Chemistry: It is used as a reference material for calibrating analytical instruments and validating analytical methods.
作用机制
The mechanism of action of 2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 involves its interaction with the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, the compound can induce the expression of various genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify the compound . This pathway is crucial for understanding the toxicological effects and environmental persistence of PCDFs.
相似化合物的比较
2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 can be compared with other similar compounds such as:
1,2,3,4,7,8-Hexachlorodibenzofuran: Another PCDF with similar toxicological properties but different chlorination patterns.
2,3,4,7,8,9-Hexachlorodibenzofuran: Differing in the positions of chlorine atoms, affecting its chemical reactivity and environmental behavior.
1,2,3,6,7,8-Hexachlorodibenzofuran: Similar in structure but with variations in chlorination that influence its biological activity and toxicity.
The uniqueness of this compound lies in its isotopic labeling, which enhances its utility in tracing studies and environmental monitoring.
属性
IUPAC Name |
2,3,4,6,7,8-hexachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H2Cl6O/c13-5-1-3-4-2-6(14)8(16)10(18)12(4)19-11(3)9(17)7(5)15/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTAHLACQOVXINQ-WCGVKTIYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C(=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]2[13C]3=[13CH][13C](=[13C]([13C](=[13C]3O[13C]2=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H2Cl6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028034 | |
| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116843-05-1 | |
| Record name | 2,3,4,6,7,8-Hexachlorodibenzofuran-13C12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116843-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



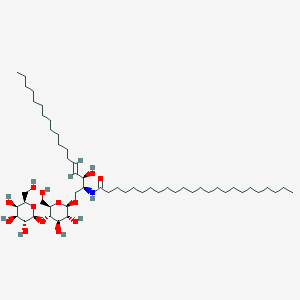

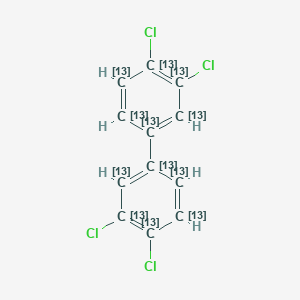
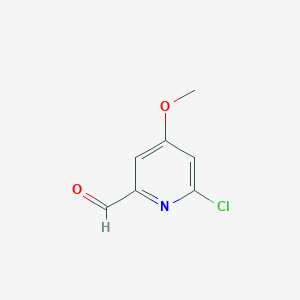

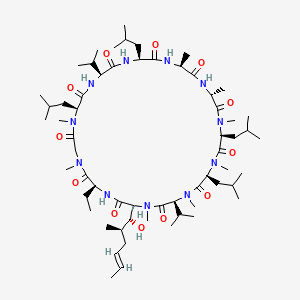
![1-Benzyl-4-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]piperazine](/img/structure/B6594447.png)
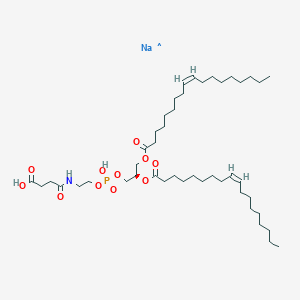


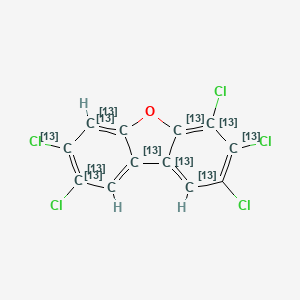
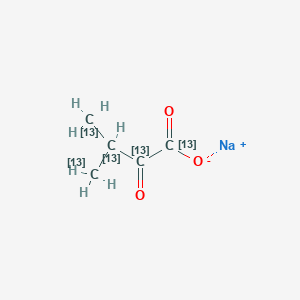
![Dicamba-[13C6]](/img/structure/B6594488.png)
